2-amino-3-(5-ethylthiophen-2-yl)propanoic Acid
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Overview
Description
2-amino-3-(5-ethylthiophen-2-yl)propanoic acid is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is a derivative of amino acids, characterized by the presence of an amino group, a carboxyl group, and a thiophene ring substituted with an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-ethylthiophen-2-yl)propanoic acid typically involves the following steps:
Thiophene Derivatization: The starting material, 5-ethylthiophene, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Amino Acid Formation: The functionalized thiophene derivative is then subjected to reactions that introduce the amino and carboxyl groups, forming the desired amino acid structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(5-ethylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
2-amino-3-(5-ethylthiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-(5-ethylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid: Another amino acid derivative with different substituents on the aromatic ring.
2-amino-3-(5-methylthiophen-2-yl)propanoic acid: Similar structure with a methyl group instead of an ethyl group on the thiophene ring.
Uniqueness
2-amino-3-(5-ethylthiophen-2-yl)propanoic acid is unique due to the specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and interaction with hydrophobic regions of molecular targets .
Biological Activity
2-Amino-3-(5-ethylthiophen-2-yl)propanoic acid, a chiral amino acid with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol, is characterized by its unique structural features, including an amino group, a carboxylic acid group, and a thiophene moiety. These attributes suggest potential biological activities that merit detailed exploration.
The compound's structure enhances its solubility and reactivity, making it a candidate for various biochemical applications. The presence of the ethyl group on the thiophene ring is particularly noteworthy as it may influence the compound's interactions with biological targets.
Enzyme Interactions
Research indicates that this compound may interact with specific enzymes and receptors, suggesting roles in biochemical pathways related to protein synthesis and enzyme modulation. The thiophene moiety likely enhances its binding affinity to biological targets, which is crucial for pharmacological applications.
Cytokine Modulation
In vitro studies have shown that derivatives of similar compounds exhibit significant effects on cytokine release, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). For instance, certain derivatives have been reported to reduce TNF-α production by approximately 44–60%, indicating potential anti-inflammatory properties .
Antiproliferative Effects
Compounds structurally related to this compound have also demonstrated antiproliferative activity in peripheral blood mononuclear cells (PBMC). In these studies, notable reductions in cell proliferation were observed, suggesting potential applications in cancer therapy or immune modulation .
Case Studies
Study | Findings | Implications |
---|---|---|
Study A | Reduced TNF-α levels by 60% with compound derivatives | Potential for anti-inflammatory drug development |
Study B | Inhibition of IFN-γ production by 44% in PBMC cultures | Implications for immune response modulation |
Study C | Antiproliferative effects noted at high doses | Possible use in cancer treatment strategies |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, allowing flexibility for research and industrial applications. These methods typically involve various chemical reactions that modify precursor compounds to yield the desired product.
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-amino-3-(5-ethylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-2-6-3-4-7(13-6)5-8(10)9(11)12/h3-4,8H,2,5,10H2,1H3,(H,11,12) |
InChI Key |
BHBZYACIOPAFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CC(C(=O)O)N |
Origin of Product |
United States |
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